Tetrapotassium 4,4'-carbonylbisphthalate
Description
Tetrapotassium 4,4'-carbonylbisphthalate is an organometallic compound characterized by a central carbonyl group bridging two phthalate moieties, each substituted with potassium counterions. Its molecular structure includes a bisphthalate core (C₁₆H₆O₈⁴⁻) coordinated with four potassium ions (K⁺), resulting in the formula K₄C₁₆H₆O₈ (CAS: Not explicitly listed, but related variants are noted in ). This compound is structurally distinct due to its high solubility in aqueous environments, attributed to the polar sulfonate and potassium groups . It is registered under REACH (EU regulatory framework) with a 2018 registration date, indicating its industrial relevance in applications such as polymer synthesis, photochemistry, or materials science .
Properties
CAS No. |
56585-48-9 |
|---|---|
Molecular Formula |
C17H6K4O9 |
Molecular Weight |
510.6 g/mol |
IUPAC Name |
tetrapotassium;4-(3,4-dicarboxylatobenzoyl)phthalate |
InChI |
InChI=1S/C17H10O9.4K/c18-13(7-1-3-9(14(19)20)11(5-7)16(23)24)8-2-4-10(15(21)22)12(6-8)17(25)26;;;;/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26);;;;/q;4*+1/p-4 |
InChI Key |
ZTGFLACFCSNWJK-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-].[K+].[K+].[K+].[K+] |
Related CAS |
2479-49-4 (Parent) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrapotassium 4,4’-carbonylbisphthalate typically involves the reaction of phthalic anhydride with potassium hydroxide in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and pH levels to ensure the complete formation of the desired product.
Industrial Production Methods
In industrial settings, the production of tetrapotassium 4,4’-carbonylbisphthalate may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as crystallization and filtration is common to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Tetrapotassium 4,4’-carbonylbisphthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert tetrapotassium 4,4’-carbonylbisphthalate into its reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms .
Scientific Research Applications
Tetrapotassium 4,4’-carbonylbisphthalate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tetrapotassium 4,4’-carbonylbisphthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific context and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Salt Variants of 4,4'-Carbonylbisphthalate
The 4,4'-carbonylbisphthalate core can form salts with different cations, altering physicochemical properties:
Key Differences :
- Solubility : Tetrapotassium and trisodium salts exhibit higher aqueous solubility compared to rubidium or neutral ester forms due to ionic character .
- Thermal Stability : Rubidium salts may have higher thermal stability owing to cation size, whereas potassium salts are preferred for solution-phase reactions .
Functional Analogues with Divergent Cores
- Tetrasodium 4-[4-(2-Bromo-2-methylpropyl)phenoxy]phthalate (CAS: 67892-57-3): Structure: Branched aromatic ether linkages with four carboxylate groups. Applications: Used in biomedical research (e.g., wound healing, antimicrobial coatings) due to its complex structure and bioactivity . Contrast: Unlike the linear carbonylbisphthalate core, this compound’s branched architecture enhances interaction with biological macromolecules, making it more suitable for therapeutic applications .
Tetrapotassium 4,4′-(1,2-Ethenediyl)bis[2-(3-sulfophenyl)diazenesulfonate] (DAS) :
- Structure : Azo-bridged sulfonate groups with ethenediyl spacers.
- Applications : Photoinitiator in 3D bioprinting and photopolymerization due to UV sensitivity .
- Contrast : While both are potassium salts, DAS’s azo functionality enables radical generation under light, unlike the inert carbonyl group in carbonylbisphthalate .
Environmental and Industrial Considerations
- Environmental Impact : Tetrapotassium salts generally exhibit moderate environmental persistence. However, phosphoric acid derivatives (e.g., tetrapotassium diphosphate, CAS: 7320-34-5) show higher regulatory scrutiny due to eutrophication risks .
- Synthesis : this compound is synthesized via alkaline hydrolysis of ester precursors (e.g., dimethyl dihydrogen variant), followed by potassium exchange . This contrasts with DAS, which requires diazonium coupling reactions .
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